REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[N:10][C:11]([O:14][CH:15]3[CH2:20][C:19]([CH3:22])([CH3:21])[NH:18][C:17]([CH3:24])([CH3:23])[CH2:16]3)=[CH:12][CH:13]=2)=[C:4]([O:25][CH3:26])[CH:3]=1.CC1(C)C(C)(C)OB([C:35]2[CH:36]=[N:37][NH:38][CH:39]=2)O1.C([O-])([O-])=O.[K+].[K+]>C(O)C.O.[Pd]>[CH3:26][O:25][C:4]1[CH:3]=[C:2]([C:35]2[CH:36]=[N:37][NH:38][CH:39]=2)[CH:7]=[CH:6][C:5]=1[C:8]1[N:9]=[N:10][C:11]([O:14][CH:15]2[CH2:20][C:19]([CH3:21])([CH3:22])[NH:18][C:17]([CH3:23])([CH3:24])[CH2:16]2)=[CH:12][CH:13]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C)OC
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
ethanol water
|
Quantity
|
6.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was sealed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction was purified by solid phase extraction (5 g SiliaBond Carbonate®, MeOH as eluent)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by flash chromatography (silica gel saturated with Et3N, 2 to 25% MeOH in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)C=1C=NNC1)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.08 mg | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |